molecular formula C7H5BrClF B580376 2-Chloro-3-fluorobenzyl bromide CAS No. 874285-19-5

2-Chloro-3-fluorobenzyl bromide

Cat. No. B580376
CAS RN: 874285-19-5
M. Wt: 223.469
InChI Key: AQQPRCFCKCXWGZ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzyl bromide, also known as 3-Chloro-2-fluorobenzyl bromide, is a compound useful in organic synthesis . It has the molecular formula C7H5BrClF and a molecular weight of 223.470 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluorobenzyl bromide can be represented by the InChI string: InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-fluorobenzyl bromide are not detailed in the search results, alcohols generally react with a hydrogen halide to produce an alkyl halide and water . This could potentially apply to 2-Chloro-3-fluorobenzyl bromide as well.


Physical And Chemical Properties Analysis

2-Chloro-3-fluorobenzyl bromide is a pale yellow low melting solid . It has a density of 1.583 g/mL at 25 °C .

Scientific Research Applications

Synthesis of β-Carbolinium Derivatives

One application involves the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide, a compound with potential as an anticancer agent. This synthesis exemplifies how 2-chloro-3-fluorobenzyl bromide can be utilized in complex organic syntheses leading to compounds with significant biological activity (Mohideen et al., 2017).

Anticorrosive Applications

Another study focuses on the anticorrosion impact of a green ionic liquid, 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide [FBMIm]Br, for mild steel in acidic conditions. This research showcases the role of fluorobenzyl bromides in the development of new materials for corrosion protection, underlining the importance of 2-chloro-3-fluorobenzyl bromide derivatives in materials science and engineering (Bhaskaran et al., 2019).

Development of Radiotracers

The compound also finds application in the preparation of [18F]Fluorobenzyl Bromides for use in the asymmetric synthesis of fluorinated α-amino acids, which are radiotracers for Positron Emission Tomography (PET). This highlights its utility in the field of diagnostic imaging, particularly in the synthesis of compounds used for PET scans, which are crucial in medical diagnostics (Zaitsev et al., 2002).

Organic Synthesis and Protecting Groups

Furthermore, 2-Chloro-3-fluorobenzyl bromide derivatives are used as protecting groups in organic synthesis. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, derived from a similar benzyl bromide, has been introduced as a novel protecting group for alcohols. This group is compatible with conditions that remove p-methoxybenzyl ethers, demonstrating the compound's significance in synthetic organic chemistry (Crich et al., 2009).

Safety and Hazards

2-Chloro-3-fluorobenzyl bromide is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing genetic defects . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Chloro-3-fluorobenzyl bromide are not detailed in the search results, it is a compound useful in organic synthesis , indicating its potential for future research and development in the field of organic chemistry.

Mechanism of Action

Target of Action

2-Chloro-3-fluorobenzyl bromide is a versatile reagent used in organic synthesis. Its primary targets are typically other organic compounds where it acts as an alkylating agent .

Mode of Action

The compound’s bromide group makes it a good leaving group, allowing it to participate in nucleophilic substitution reactions. In these reactions, the bromide ion is replaced by a nucleophile, often another organic compound . This allows the formation of a new carbon-carbon bond, effectively linking the two compounds together .

Biochemical Pathways

2-Chloro-3-fluorobenzyl bromide is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds between two organic compounds .

Result of Action

The primary result of 2-Chloro-3-fluorobenzyl bromide’s action is the formation of a new organic compound via the creation of a new carbon-carbon bond . This can be used to create a wide variety of complex organic molecules, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of 2-Chloro-3-fluorobenzyl bromide can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at temperatures between 2-8°C to prevent degradation . It’s also sensitive to moisture, so it should be kept away from water . Safety precautions should be taken while handling this compound as it is corrosive and can cause burns and eye damage .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQPRCFCKCXWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660660
Record name 1-(Bromomethyl)-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluorobenzyl bromide

CAS RN

874285-19-5
Record name 1-(Bromomethyl)-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-chloro-3-fluorobenzene
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